

# "Ethyl 3,4-Dihydroxybenzoate" spectroscopic data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ethyl 3,4-Dihydroxybenzoate

Cat. No.: B1671104

Get Quote

# A Comprehensive Spectroscopic Guide to Ethyl 3,4-Dihydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of **Ethyl 3,4-dihydroxybenzoate** (CAS No. 3943-89-3), a compound of interest for its antioxidant, anti-inflammatory, and potential therapeutic properties. This document compiles and presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a valuable resource for its identification, characterization, and application in research and development.

## **Molecular Structure and Properties**

**Ethyl 3,4-dihydroxybenzoate**, also known as ethyl protocatechuate, is an ethyl ester of 3,4-dihydroxybenzoic acid.[1][2] Its structure features a catechol ring substituted with an ethyl ester group.

Chemical Formula: C<sub>9</sub>H<sub>10</sub>O<sub>4</sub>[3][4][5][6][7]

Molecular Weight: 182.17 g/mol [1][3][4][5][6][7]

Appearance: Pale yellow to beige crystalline powder.[2]



Solubility: Soluble in methanol and ethanol, but insoluble in water.[2]

## **Spectroscopic Data**

The following sections present a summary of the key spectroscopic data for **Ethyl 3,4-dihydroxybenzoate**, organized for clarity and ease of comparison.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The <sup>1</sup>H and <sup>13</sup>C NMR data provide detailed information about the hydrogen and carbon framework of **Ethyl 3,4-dihydroxybenzoate**.

<sup>1</sup>H NMR Spectroscopic Data

| Chemical Shift (δ)  | Multiplicity | Integration | Assignment |
|---------------------|--------------|-------------|------------|
| Data not fully      |              |             |            |
| available in search |              |             |            |
| results             |              |             |            |

Note: While search results indicate the availability of <sup>1</sup>H NMR spectra, specific peak assignments, multiplicities, and coupling constants were not explicitly detailed. One source mentions a spectrum was recorded at 400 MHz in DMSO-d6.[8]

<sup>13</sup>C NMR Spectroscopic Data

| Chemical Shift (δ) ppm                     | Assignment |  |
|--------------------------------------------|------------|--|
| Data not fully available in search results |            |  |

Note: Search results confirm the existence of <sup>13</sup>C NMR data, with one spectrum noted as being recorded in DMSO-d6, however, specific chemical shifts for each carbon atom were not provided.[8]

IR spectroscopy provides information about the functional groups present in a molecule. The key absorption bands for **Ethyl 3,4-dihydroxybenzoate** are summarized below.



#### Key IR Absorption Bands

| Wavenumber (cm <sup>-1</sup> ) | Description                               |
|--------------------------------|-------------------------------------------|
| 3800-3300                      | O-H stretching (phenolic hydroxyl groups) |
| ~1700                          | C=O stretching (ester carbonyl group)     |
| ~1600, ~1500, ~1450            | C=C stretching (aromatic ring)            |
| ~1250                          | C-O stretching (ester)                    |

Note: The exact peak positions can vary depending on the sampling method (e.g., KBr pellet, Nujol mull, or gas phase). The NIST WebBook provides spectra obtained as a solid (split mull) and in the gas phase.[3][5][9]

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

#### Mass Spectrometry Data

| m/z | Interpretation                |
|-----|-------------------------------|
| 182 | Molecular ion [M]+            |
| 153 | Loss of ethyl group (-C₂H₅)   |
| 137 | Loss of ethoxy group (-OC₂H₅) |
| 109 | Further fragmentation         |

Note: The data presented is based on electron ionization (EI) mass spectrometry.[4] High-resolution mass spectrometry (HRMS) would provide more precise mass measurements.

### **Experimental Protocols**

Detailed experimental procedures are crucial for the reproducibility of spectroscopic data. The following are generalized protocols based on the information available.

Sample Preparation for Analysis



A general synthesis procedure for **Ethyl 3,4-dihydroxybenzoate** involves the esterification of 3,4-dihydroxybenzoic acid with ethanol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction mixture is typically heated at reflux for several hours.[2] The crude product can then be purified by recrystallization or column chromatography to yield a sample suitable for spectroscopic analysis.

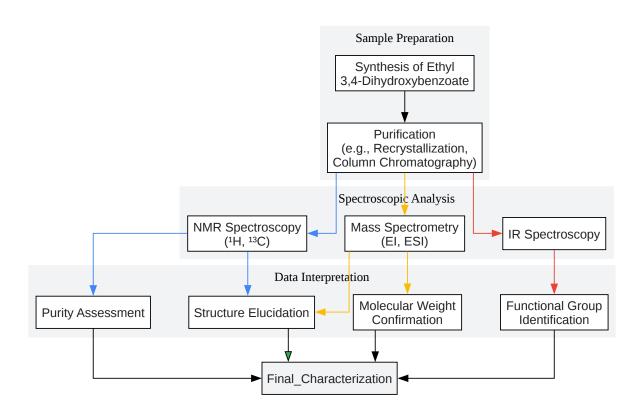
#### NMR Spectroscopy

- Instrumentation: A high-field NMR spectrometer, such as a Bruker 400 MHz or 500 MHz instrument, is typically used.[8][10]
- Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl₃) in an NMR tube.
- Data Acquisition: <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired using standard pulse sequences.
   Important parameters to report include the solvent used, the spectrometer frequency, and the temperature at which the data was collected.

#### Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is commonly employed.
- Sample Preparation:
  - KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide
     (KBr) and pressed into a thin, transparent pellet.[1]
  - Nujol Mull: The solid sample is ground with a few drops of Nujol (a mineral oil) to form a
    paste, which is then pressed between two salt plates (e.g., NaCl or KBr).[3][5]
  - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.[1]
- Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm<sup>-1</sup>.

#### Mass Spectrometry




- Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as electron ionization (EI) or electrospray ionization (ESI), is used.[4][10] For high-resolution data, a time-of-flight (TOF) or Orbitrap analyzer is common.
- Sample Introduction: The sample can be introduced directly into the ion source or via a chromatographic system like gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Data Acquisition: The mass spectrum is acquired over a specific mass-to-charge (m/z)
  range. For tandem mass spectrometry (MS/MS), precursor ions are selected and fragmented
  to provide further structural information.

## **Logical Workflow for Spectroscopic Analysis**

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a compound like **Ethyl 3,4-dihydroxybenzoate**.





#### Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **Ethyl 3,4-Dihydroxybenzoate**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Ethyl 3,4-Dihydroxybenzoate | C9H10O4 | CID 77547 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 3,4-dihydroxybenzoate | 3943-89-3 [chemicalbook.com]
- 3. Ethyl 3,4-dihydroxybenzoate [webbook.nist.gov]
- 4. Ethyl 3,4-dihydroxybenzoate [webbook.nist.gov]
- 5. Ethyl 3,4-dihydroxybenzoate [webbook.nist.gov]
- 6. Ethyl 3,4-dihydroxybenzoate [webbook.nist.gov]
- 7. Ethyl 3,4-dihydroxybenzoate [webbook.nist.gov]
- 8. Ethyl 3,4-dihydroxybenzoate(3943-89-3) 1H NMR [m.chemicalbook.com]
- 9. Ethyl 3,4-dihydroxybenzoate [webbook.nist.gov]
- 10. pubcompare.ai [pubcompare.ai]
- To cite this document: BenchChem. ["Ethyl 3,4-Dihydroxybenzoate" spectroscopic data (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671104#ethyl-3-4-dihydroxybenzoate-spectroscopic-data-nmr-ir-mass-spec]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com